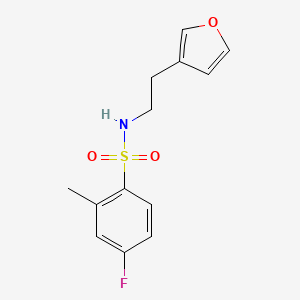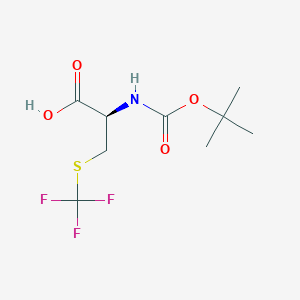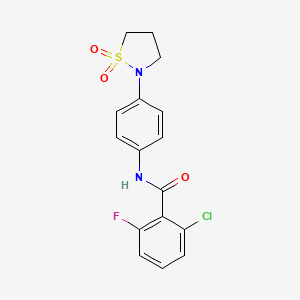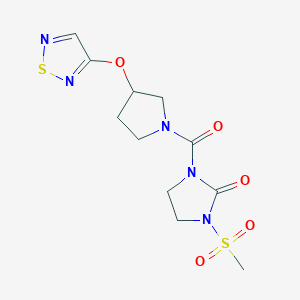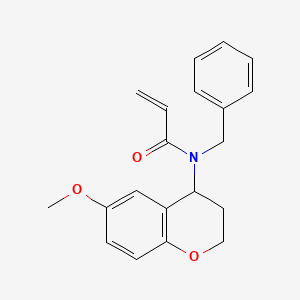
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is not fully understood. However, it has been proposed that it exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase-3 and -9. It has also been suggested that it may inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit neuroprotective effects against oxidative stress-induced cell death. Furthermore, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide in lab experiments is its potential as a cytotoxic agent against various cancer cell lines. It has also been shown to have neuroprotective and anti-inflammatory properties, which may have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and monitoring.
将来の方向性
There are several future directions for the study of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and facilitate the development of more potent analogs.
合成法
The synthesis of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting amide is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to obtain the final product.
科学的研究の応用
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been reported to have neuroprotective effects against oxidative stress-induced cell death in neuronal cells. Furthermore, it has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-20(22)21(14-15-7-5-4-6-8-15)18-11-12-24-19-10-9-16(23-2)13-17(18)19/h3-10,13,18H,1,11-12,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVOLBYLPSGDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N(CC3=CC=CC=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

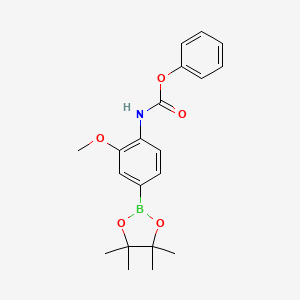
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2621947.png)
![3-[5-amino-2-(2-methylpropyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B2621949.png)
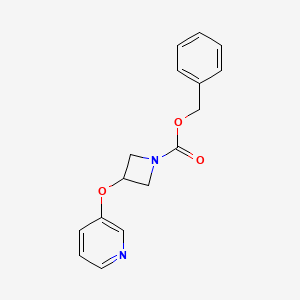
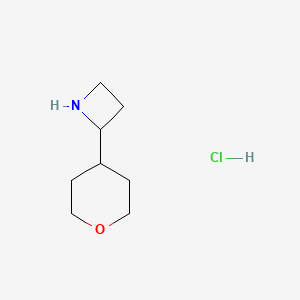
![2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2621952.png)
![4-(3,4-Difluorophenyl)-3-(2,5-dimethylphenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2621954.png)
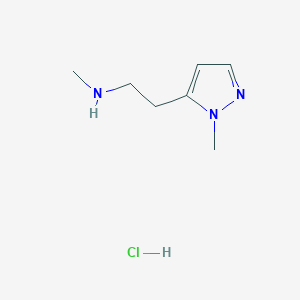
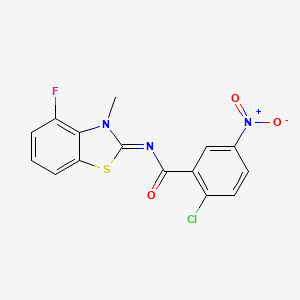
![2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2621958.png)
